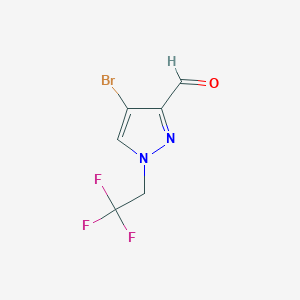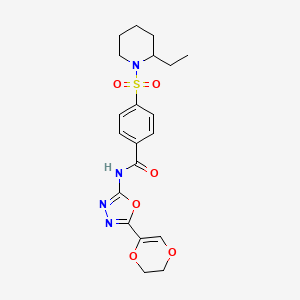
2-Fluoro-1-(4-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-1-(4-fluorophenyl)ethanol” is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . Its molecular formula is C8H8F2O .
Molecular Structure Analysis
The molecular weight of “this compound” is 140.15 . The structure analysis of similar compounds has been carried out in several studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For instance, it has been used in the enantioselective reduction of 1-(4-fluorophenyl)ethanone .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 158.15 , a density of 1.1±0.1 g/cm3 , and a boiling point of 216.2±0.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Biocatalytic Transformations
- Enantioselective Synthesis : 2-Fluoro-1-(4-fluorophenyl)ethanol is an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, providing protective effects against HIV infection. Its synthesis via biocatalytic methods involving Daucus carota cells has been explored for high optical purity and yield, demonstrating its significance in medicinal chemistry (2022).
Structural and Crystallographic Studies
- Crystal Structure Analysis : This compound's structure has been elucidated through X-ray crystallography, providing insights into its molecular configuration and interactions. Such studies contribute to a deeper understanding of its physical and chemical properties (Percino et al., 2008).
Conformational and Spectroscopic Analysis
- Laser-Induced Fluorescence Spectroscopy : Research has focused on the conformations of this compound using laser-induced fluorescence, helping to characterize its physical behavior in various states (Panja et al., 2005).
Interaction Studies
- Alcohol Complex Formation : The compound's interaction with alcohols has been studied, showing the formation of hydrogen bonds and providing insights into its chemical reactivity and potential applications in synthesis and catalysis (Maity et al., 2011).
Electrochemical Conversion
- Electrochemical Methods for Conversion : Studies have demonstrated methods to convert haloacetophenone into 1-(4-halophenyl)ethanols, including this compound, highlighting its versatility and applicability in various chemical processes (Ikeda, 1990).
Conformational Preferences and Complex Formation
- Rotational Spectra Analysis : Investigations into the conformational preferences of this compound have been carried out using rotational spectrum analysis, contributing to the understanding of its molecular dynamics (Tang et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds, including those with a fluorophenyl group, can bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives .
Mode of Action
crispum cells . This process can lead to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, potentially affecting their bioavailability .
Result of Action
It’s known that fluorinated compounds can have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place . It’s also known that the compound is combustible and can react with open flames or hot surfaces .
Propriétés
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFMQCVLZOZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)







![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2880454.png)
